Di-4-ASP-PS [Di4-ASP-PS]
Description
Di-4-ASP-PS, also known as 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, is a styryl dye commonly used in biological and chemical research. This compound is known for its fluorescent properties, making it valuable in various imaging and labeling applications.
Properties
CAS No. |
78618-01-6 |
|---|---|
Molecular Formula |
C24H34N2O3S |
Molecular Weight |
430.6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-4-ASP-PS typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-methylpyridinium iodide. The reaction proceeds through a condensation process, forming the styryl dye. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Di-4-ASP-PS follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Di-4-ASP-PS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescent properties.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Di-4-ASP-PS is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cell Imaging: The compound is used for live-cell imaging, particularly for staining mitochondria and other cellular structures.
Neuronal Tracing: It serves as a neuronal tracer, helping researchers study neural pathways and connections.
Membrane Potential Probes: Di-4-ASP-PS is used as a probe to measure changes in membrane potential in various cell types.
Biochemical Assays: The dye is employed in assays to detect and quantify specific biomolecules.
Mechanism of Action
Di-4-ASP-PS exerts its effects through its interaction with cellular membranes. The compound integrates into the lipid bilayer, where it exhibits fluorescence. The fluorescence intensity and wavelength can change based on the local environment, allowing researchers to monitor various cellular processes. The primary molecular targets are the lipid components of cell membranes, and the pathways involved include membrane potential changes and lipid-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Di-4-ANEPPS: Another styryl dye used for membrane potential measurements.
Di-8-ANEPPS: Similar to Di-4-ANEPPS but with longer alkyl chains, providing different membrane interactions.
DiI: A carbocyanine dye used for neuronal tracing and cell labeling.
Uniqueness
Di-4-ASP-PS is unique due to its specific fluorescent properties, which make it highly suitable for live-cell imaging and membrane potential studies. Its ability to integrate into cellular membranes and provide real-time fluorescence changes sets it apart from other dyes .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Di-4-ASP-PS with high purity, and how can researchers optimize yield while minimizing side reactions?
- Methodology :
- Use controlled reaction conditions (temperature, solvent polarity, and pH) to stabilize intermediates. For example, anhydrous solvents like dimethylformamide (DMF) reduce hydrolysis risks .
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify byproducts early .
- Optimize stoichiometric ratios of precursors (e.g., 4-aminosalicylic acid derivatives) using fractional factorial design to isolate critical variables affecting yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Di-4-ASP-PS, and how should data inconsistencies between methods be resolved?
- Methodology :
- Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) with mass spectrometry (MS) to confirm molecular structure. Discrepancies in peak assignments require cross-validation via 2D NMR (e.g., COSY, HSQC) .
- For purity analysis, use HPLC with diode-array detection (DAD) and compare retention times against certified standards. Discrepancies in purity estimates should trigger re-testing under standardized elution conditions .
Q. How can researchers select appropriate in vitro assays to evaluate the biological activity of Di-4-ASP-PS, and what controls are essential to validate results?
- Methodology :
- Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition assays for kinase-targeting activity). Include positive controls (known inhibitors) and negative controls (vehicle-only treatments) to rule out assay interference .
- Validate dose-response curves using at least three independent replicates, and calculate IC values with nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting Di-4-ASP-PS interactions with target proteins, and how can model outputs be experimentally validated?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein binding. Validate top-scoring poses with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics .
- Cross-reference docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of predicted interactions over time .
Q. How should researchers resolve contradictions between in vivo efficacy data and in vitro mechanistic studies for Di-4-ASP-PS?
- Methodology :
- Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations. Use LC-MS/MS to quantify intact compound in target tissues .
- Perform transcriptomic or metabolomic analyses (e.g., RNA-seq, untargeted metabolomics) to uncover off-target effects or compensatory pathways in vivo .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data, and how can researchers account for inter-laboratory variability?
- Methodology :
- Apply mixed-effects models to separate biological variability from technical noise. Use Bland-Altman plots to assess inter-lab agreement in toxicity thresholds .
- Standardize protocols via collaborative trials (e.g., ISO 5725 guidelines) and include reference compounds in all assays to calibrate equipment .
Q. How can longitudinal stability studies for Di-4-ASP-PS formulations be designed to comply with ICH guidelines, and what accelerated aging conditions are scientifically justified?
- Methodology :
- Follow ICH Q1A(R2) for stress testing: expose samples to high humidity (75% RH), elevated temperatures (40°C), and UV light. Monitor degradation products using stability-indicating assays (e.g., UPLC-MS) .
- Use the Arrhenius equation to extrapolate shelf life from accelerated data, ensuring activation energy calculations account for polymorphic transitions .
Cross-Disciplinary Research Considerations
Q. What ethical and methodological challenges arise when translating Di-4-ASP-PS findings from preclinical models to human trials?
- Methodology :
- Address species-specific metabolic differences by comparing hepatic microsome data (e.g., human vs. murine CYP450 isoform activity) .
- Design Phase I trials with adaptive dosing, informed by allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .
Q. How can researchers leverage multi-omics datasets to identify biomarkers predictive of Di-4-ASP-PS response in heterogeneous patient populations?
- Methodology :
- Integrate genomics (GWAS), proteomics (LC-MS), and electronic health records (EHRs) using machine learning pipelines (e.g., Random Forest for feature selection). Validate candidates in independent cohorts .
- Apply false discovery rate (FDR) correction to multi-omics analyses to minimize type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
